molecular formula C10H10ClNO3S B1611267 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride CAS No. 344312-54-5

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

Cat. No.: B1611267
CAS No.: 344312-54-5
M. Wt: 259.71 g/mol
InChI Key: DBEOQKUZIYKBQW-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is a chemical compound that features a pyrrolidinone ring attached to a benzene sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 3-(2-Oxopyrrolidin-1-YL)benzenesulfonyl chloride with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives and modified pyrrolidinone compounds, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl chlorides and pyrrolidinone derivatives, such as:

Uniqueness

What sets 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride apart is its unique combination of a pyrrolidinone ring and a sulfonyl chloride group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-4-1-3-8(7-9)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOQKUZIYKBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517088
Record name 3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344312-54-5
Record name 3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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